4-[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE
Overview
Description
4-[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a tetrazole ring, a benzamide group, and a dimethylphenyl moiety
Preparation Methods
The synthesis of 4-[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethylphenyl isocyanate with a suitable thiol to form the corresponding thiocarbamate. This intermediate is then reacted with sodium azide to introduce the tetrazole ring. The final step involves the coupling of the tetrazole derivative with benzoyl chloride to form the desired benzamide compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or tetrazole moieties, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
4-[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. The dimethylphenyl and benzamide groups contribute to the compound’s overall binding affinity and specificity by interacting with hydrophobic and hydrogen-bonding regions of the target .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
N-(3,4-Dimethylphenyl)-2-aminobenzamide: Lacks the tetrazole ring, resulting in different biological activity.
4-(3,4-Dimethylphenyl)-1,2,3-triazole: Contains a triazole ring instead of a tetrazole, leading to variations in chemical reactivity and biological interactions.
3,4-Dimethylphenyl isocyanate: A precursor in the synthesis of the target compound, with different reactivity and applications.
Properties
IUPAC Name |
4-[5-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-11-3-6-14(9-12(11)2)20-16(25)10-27-18-21-22-23-24(18)15-7-4-13(5-8-15)17(19)26/h3-9H,10H2,1-2H3,(H2,19,26)(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIDZRNXZSBGEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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